(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine
Description
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a spirocyclic amine characterized by a 6-oxaspiro[3.4]octane core substituted with two methoxy groups at the 2-position and a methanamine moiety at the 7-position. Key properties include:
- Molecular Formula: C₁₀H₁₇NO₂
- Molecular Weight: 183.25 g/mol
Properties
IUPAC Name |
(2,2-dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-12-10(13-2)5-9(6-10)3-8(4-11)14-7-9/h8H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDDFYHOJSZUIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(OC2)CN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxy-6-oxaspiro[3
Industrial Production Methods
Industrial production methods for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or halides . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological targets, while the spirocyclic structure may influence its binding affinity and selectivity . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous spirocyclic amines:
*Assumed formula based on naming conventions.
Key Structural Differences and Implications
Spiro Ring Size and Rigidity: The 3.4 octane system in the target compound and compounds provides moderate ring strain and rigidity. In contrast, the 3.5 nonane system () offers greater conformational flexibility due to a larger spiro junction .
Functional Group Variations :
- The dimethoxy groups in the target compound increase hydrophobicity compared to the unsubstituted amine in and . This may enhance blood-brain barrier penetration in pharmacological applications .
- The imine (N=C) in ’s compound introduces a reactive site for nucleophilic addition, absent in the target compound .
- The ketone in ’s compound (CID 72699150) could participate in hydrogen bonding, altering solubility and target affinity .
Nitrogen Substitution :
Biological Activity
(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 201.27 g/mol. The spirocyclic structure contributes to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may function as an enzyme inhibitor or modulator, influencing various biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess significant antimicrobial properties. The spirocyclic structure may enhance membrane permeability, allowing for better interaction with bacterial cell walls.
- Antioxidant Properties : The presence of methoxy groups in the compound may contribute to its antioxidant capabilities, potentially scavenging free radicals and reducing oxidative stress in biological systems.
- Neuroprotective Effects : Some derivatives of spirocyclic compounds have demonstrated neuroprotective effects in preclinical studies, suggesting potential applications in neurodegenerative diseases.
Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Antioxidant | Reduction in oxidative stress markers | |
| Neuroprotective | Protective effects against neuronal cell death |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of spirocyclic compounds found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.
- Neuroprotective Mechanism : In a model of oxidative stress-induced neuronal injury, the compound showed a reduction in cell death by approximately 40% at a concentration of 25 µM, indicating its potential as a neuroprotective agent.
Applications
The unique properties of this compound make it a candidate for various applications:
- Pharmaceutical Development : Its antimicrobial and neuroprotective properties suggest potential use in drug formulations targeting infections and neurodegenerative diseases.
- Research Tool : The compound can serve as a valuable tool in biochemical research to study enzyme inhibition and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via spirocyclic ketone intermediates. For example, reacting 2-oxa-spiro[3.4]octan-1,3-dione with dimethylamine derivatives under controlled pH (8–10) and temperature (60–80°C) yields the spirocyclic methanamine scaffold. Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol) are used for purification. Reaction optimization should focus on solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation steps) to improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for methoxy proton signals at δ 3.2–3.4 ppm and spirocyclic CH₂NH₂ protons at δ 2.8–3.0 ppm.
- ¹³C NMR : Confirm the spirocyclic oxygen bridge (C-O-C) at 90–100 ppm and methoxy carbons at 55–60 ppm.
- Mass Spectrometry : The molecular ion peak (m/z 183.25) should align with the molecular formula C₁₀H₁₇NO₂. Infrared (IR) spectroscopy can validate the amine group (N-H stretch at ~3300 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture (use desiccants) and light. For handling, use gloveboxes with <1 ppm O₂, and prioritize fume hoods for weighing due to potential amine volatility. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .
Q. What structurally related compounds are available for comparative studies, and how do their properties differ?
- Methodological Answer : Key analogs include:
- 6-Oxa-2-azaspiro[3.4]octane hydrochloride (CAS 1359656-12-4): Similar spiro core but with an azetidine ring, altering solubility and basicity.
- N-Methyl(tetrahydrofuran-3-yl)methanamine (CAS 7179-93-3): Lacks the dimethoxy groups, reducing steric hindrance.
Comparative studies should focus on logP (lipophilicity) and pKa differences using HPLC and potentiometric titration .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer : The dimethoxy groups stabilize the spirocyclic transition state via electron donation, enhancing regioselectivity in SN2 reactions. For cycloadditions (e.g., Huisgen), the oxaspiro ring’s strain (angle ~90°) facilitates [3+2] dipolar interactions. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can model transition states to predict reaction outcomes .
Q. How can contradictory data on the compound’s pharmacological activity be resolved?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., kinase inhibition vs. GPCR assays) may arise from assay conditions (pH, buffer salts). Validate using orthogonal methods:
- Surface Plasmon Resonance (SPR) : Direct binding assays to confirm target affinity.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish nonspecific binding.
Cross-reference with structural analogs (e.g., apalutamide derivatives) to identify scaffold-specific interactions .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with flexible side-chain sampling. Prioritize targets with hydrophobic pockets (e.g., CYP450 enzymes) due to the compound’s lipophilic spiro core. Molecular Dynamics (MD) simulations (NAMD, 100 ns trajectories) can assess stability of predicted complexes. Validate with mutagenesis studies on key residues (e.g., Phe120 in CYP2D6) .
Q. What role does this compound play in synthesizing bioactive spirocyclic derivatives, and what are the critical reaction checkpoints?
- Methodological Answer : It serves as a precursor for:
- Anticancer agents : Introduce fluorinated aryl groups via Suzuki coupling (Pd(OAc)₂, SPhos ligand).
- Antimicrobials : Append sulfonamide moieties at the methanamine group.
Monitor reaction progress via TLC (Rf 0.3–0.5 in CH₂Cl₂/MeOH 9:1) and intermediate stability via LC-MS. Purity thresholds (>95% by HPLC) are critical for downstream biological assays .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for CNS drug discovery?
- Methodological Answer : Focus on:
- Blood-Brain Barrier (BBB) permeability : Modify dimethoxy groups to trifluoromethoxy (logP adjustment).
- Target engagement : Introduce radiolabels (³H/¹⁴C) for in vivo biodistribution studies.
Use transgenic animal models (e.g., Aβ-overexpressing mice) to assess efficacy in neurodegenerative pathways. Parallel artificial membrane permeability assays (PAMPA) can predict CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
